molecular formula C7H9N3OS B2442948 N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448035-56-0

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2442948
CAS No.: 1448035-56-0
M. Wt: 183.23
InChI Key: VPQZTGGHCGUZSZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazoles

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Cellular Effects

Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .

Molecular Mechanism

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Temporal Effects in Laboratory Settings

Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .

Dosage Effects in Animal Models

Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .

Metabolic Pathways

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Transport and Distribution

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Subcellular Localization

It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of cyclopropylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Halogenated or alkoxylated thiadiazoles

Properties

IUPAC Name

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQZTGGHCGUZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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